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Compound of Interest

Compound Name: Cyclin-A1 (385-395)
Cat. No.: B1575099
Get Quote

Introduction & Biological Context

Cyclin-Al (CCNAL1) is a tissue-restricted cyclin predominantly expressed in the testis (germline)
and aberrantly re-expressed in acute myeloid leukemia (AML) and other cancers. This
expression pattern classifies it as a Cancer-Testis Antigen (CTA) or Leukemia-Associated
Antigen (LAA), making it a high-value target for cancer immunotherapies, including peptide
vaccines and TCR-T cell therapies.

The peptide fragment Cyclin-Al (385-395) (Sequence: SLIAAAAFCLA) has been identified as
a putative immunogenic epitope presented by MHC Class | molecules (specifically HLA-
A*02:01). Accurate characterization of its binding kinetics (

) to the HLA complex is critical for predicting immunogenicity and safety.

Key Physicochemical Properties

¢ Sequence: Ser-Leu-lle-Ala-Ala-Ala-Ala-Phe-Cys-Leu-Ala
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e Length: 11 amino acids

e Molecular Weight: ~1136.4 Da

e |soelectric Point (pl): ~5.5

» Hydrophobicity:High. (Contains 4 Alanines, Leucine, Isoleucine, Phenylalanine).

» Solubility Warning: This peptide is highly hydrophobic and prone to aggregation in aqueous
buffers. The presence of Cysteine (C393) also poses a risk of disulfide dimerization.

Experimental Strategy & Sensor Chip Selection
The "Inverted" Assay Setup

For small peptides (<2 kDa), direct immobilization is discouraged because the random coupling
can mask critical anchor residues (P2 Leu, C-term Ala) required for MHC binding. Furthermore,
the SPR signal generated by a small peptide binding to a large immobilized protein (MHC) is
often too low for reliable kinetic analysis.

Recommended Configuration:

e Ligand (Immobilized): Biotinylated Recombinant HLA-A*02:01 Heavy Chain +
-Microglobulin (refolded monomers).

e Analyte (In Solution): Cyclin-A1 (385-395) Peptide.[1][2][3]

» Detection Method: Measuring the mass increase of the peptide binding to the high-density
MHC surface is difficult.

o Alternative (Competition Assay): Immobilize a high-affinity reference peptide-MHC
complex? No.

o Standard Industry Approach:Immobilize the MHC molecule (via biotin-streptavidin) and
inject the peptide at high concentrations, OR use a Competition Assay where the MHC is
in solution and the peptide is immobilized (if specific orientation chemistry like Cys-
coupling is used).
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Chosen Protocol: Direct Binding to Immobilized MHC (Active Capture) To overcome the low

signal of peptide analytes, we use a High-Capacity Streptavidin (SA) Chip or CM5 Chip with
NeutrAvidin to achieve a high density of HLA-A*02:01 (Ligand).

Diagram: SPR Assay Logic
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Caption: Workflow for characterizing Cyclin-Al peptide binding to HLA-A*02:01 using Biotin-

Streptavidin capture.

Detailed Experimental Protocol
Materials Required[3][4][5][6]

Sensor Chip: Series S Sensor Chip SA (Cytiva/Biacore) or equivalent Streptavidin chip.

Ligand: Biotinylated HLA-A*02:01 monomers (refolded with a conditional ligand or empty if

using UV-cleavable exchange technology).

Analyte: Cyclin-Al (385-395) Peptide (Sequence: SLIAAAAFCLA, >95% purity).

Running Buffer (HBS-EP+): 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant

P20, pH 7.4.

Additives: DMSO (Molecular Biology Grade), TCEP (Tris(2-carboxyethyl)phosphine).
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Step 1: Peptide Handling (Critical)

The sequence SLIAAAAFCLA is extremely hydrophobic. Improper handling will lead to
aggregation and false SPR signals.

o Stock Solution: Dissolve peptide powder in 100% DMSO to a concentration of 10 mM. Vortex
vigorously.

e Reduction: Add TCEP to the stock solution (final 1-2 mM) to keep the Cysteine (C393)
reduced. Disulfide dimers will not bind the MHC groove correctly.

e Working Solution: Dilute the DMSO stock into the Running Buffer.
o Final DMSO concentration:Must match the running buffer exactly (typically 1% to 5%).

o Solvent Correction: You must perform a solvent correction cycle (DMSO calibration) in the
SPR instrument to account for bulk refractive index changes.

Step 2: Surface Preparation (Immobilization)

e Conditioning: Inject 1 M NaCl / 50 mM NaOH (3 pulses, 1 min each) to clean the Streptavidin
surface.

e Ligand Capture: Inject Biotin-HLA-A*02:01 (5-10 pg/mL in Running Buffer) over the active
flow cell (Fc2) at 10 puL/min.

o Target Density: Aim for a high density (2000—4000 RU) because the analyte (peptide, ~1.1
kDa) is small compared to the ligand (~45 kDa).

o Theoretical

Formula:

o With 3000 RU of MHC, expected signal for 1:1 binding is
. This is sufficient for reliable kinetics.

» Reference Cell: Leave Fcl as a biotin-blocked or irrelevant biotin-protein reference.
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Step 3: Kinetic Assay (Single Cycle Kinetics
recommended)

Due to the fast on/off rates typical of low-affinity peptides, Single Cycle Kinetics (SCK) is
efficient.

¢ Flow Rate: High flow rate (30-50 puL/min) to minimize mass transport limitations.

o Concentrations: Prepare a 5-point dilution series (e.g., 0.1, 0.3, 1.0, 3.3, 10 uM). Note: If
affinity is low (

), go higher (up to 100 pM).

« Injection: Inject concentrations from lowest to highest without regeneration in between (if
using SCK).

» Dissociation: Allow 120-300 seconds dissociation after the final injection.
Step 4: Data Analysis[7][8][9]

e Zeroing: Subtract the signal from the Reference Flow Cell (Fc2 - Fcl).

e Blank Subtraction: Subtract "Buffer Only" injections to remove systematic noise.
« Fitting: Fit data to a 1:1 Langmuir Binding Model.

o Check: If the peptide aggregates, the sensorgram will show a non-saturating "box-shape"
or linear drift.

o Quality Control: The

obtained from fitting should be close to the theoretical

calculated above.

Troubleshooting & Optimization
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Issue Probable Cause Solution

) ) Increase DMSO to 5%; Add
Peptide aggregation

Linear Drift (No Saturation) ] 0.05% Tween-20; Sonicate
(Hydrophobic) )
peptide stock.

Ensure TCEP (1 mM) is in the

No Binding Signal Cysteine dimerization
sample buffer.
Perform rigorous Solvent
Negative Spikes Mismatched DMSO Correction; Match sample and
buffer DMSO exactly.
Ensure MHC was refolded
correctly with
Low Rmax Inactive MHC Ligand

M; Verify biotinylation

efficiency.

Interaction Model Visualization

HLA-A*02:01 pMHC Complex Cyclin-Al1

(Ligand) (Immunogenic) (SLIAAAAFCLA)

Click to download full resolution via product page

Caption: 1:1 Langmuir interaction model. The peptide binds the MHC groove to form the pMHC
complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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